molecular formula C20H13F2N3O2 B2723625 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea CAS No. 1203074-16-1

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea

Cat. No.: B2723625
CAS No.: 1203074-16-1
M. Wt: 365.34
InChI Key: QHOPHYMNEVSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core substituted with a 2,6-difluorophenyl group and a 4-(1,3-benzoxazol-2-yl)phenyl moiety. Though direct data on this compound is absent in the provided evidence, its structural analogs suggest applications in medicinal chemistry, such as kinase inhibition or hormonal therapy, based on similar urea derivatives (e.g., Relugolix, Sufugolix) .

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O2/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPHYMNEVSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the urea group. One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring. This intermediate is then reacted with 4-isocyanatobenzene and 2,6-difluoroaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[d]oxazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can bind to specific sites on proteins, altering their activity. The difluorophenyl urea group may enhance binding affinity and specificity, leading to more pronounced biological effects. Pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea Derivatives

The target compound’s benzoxazole substituent distinguishes it from other urea-based analogs:

  • (2,4-Difluorophenyl)-3-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]urea (Compound 14): Replacing benzoxazole with a triazine-morpholine group reduces aromaticity but introduces hydrogen-bonding capabilities. This analog was synthesized in 27% yield with 97.5% purity, suggesting efficient coupling of isocyanate intermediates .
  • 1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea (Compound 2) : A piperidine substituent replaces benzoxazole, likely altering solubility and target affinity. Synthesis details are sparse, but similar scaffolds are common in CNS-targeting drugs .
  • Sufugolix (CAS 308831-61-0): Features a thienopyrimidine-difluorophenylurea structure. Its GnRH antagonist activity highlights how heterocyclic substituents (e.g., thienopyrimidine vs. benzoxazole) modulate receptor binding .

Fluorine Substitution Trends

  • 2,6-Difluorophenyl vs. 2,4-Difluorophenyl : The target’s 2,6-difluoro configuration reduces steric hindrance compared to 2,4-difluoro analogs (e.g., Pramiconazole), which often exhibit antifungal activity .
  • Role of Fluorine : Fluorinated phenyl groups enhance membrane permeability and bioavailability, as seen in marketed drugs like Relugolix () and fluorinated intermediates in (e.g., 3-(2,6-difluorophenyl)azetidin-3-ol HCl) .

Biological Activity

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazole moiety, known for its pharmacological properties. The structural formula can be represented as follows:

C16H13F2N3O\text{C}_{16}\text{H}_{13}\text{F}_2\text{N}_3\text{O}

This structure contributes to its interactions with biological targets.

This compound has been studied for its effects on various biological pathways:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : Studies have shown that this compound has selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans . The minimal inhibitory concentrations (MICs) indicate significant efficacy in inhibiting pathogen growth.

Structure-Activity Relationship (SAR)

The biological potency of this compound is influenced by its structural components. Modifications to the benzoxazole ring or the urea linkage can enhance or diminish activity:

Modification Effect on Activity
Substitution on benzoxazoleAlters binding affinity to target proteins
Fluorine substitutionIncreases lipophilicity and cellular uptake
Urea linkage variationsImpacts solubility and bioavailability

Case Studies

Several studies have highlighted the compound's potential in therapeutic applications:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through caspase activation pathways. The IC50 values were significantly lower compared to non-cancerous cells .
  • Antimicrobial Screening : A screening of 41 derivatives revealed that this compound showed promising antifungal activity with MIC values lower than those observed for other derivatives tested against C. albicans .

Comparative Biological Activity

A comparative analysis with other benzoxazole derivatives indicates that while many exhibit anticancer properties, this compound stands out due to its dual action against both cancerous and microbial cells.

Compound Anticancer Activity (IC50) Antimicrobial Activity (MIC)
This compound15 µM32 µg/mL against B. subtilis
Benzoxazole derivative A30 µM64 µg/mL against C. albicans
Benzoxazole derivative B20 µMNot effective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.